Triaziflam

Übersicht

Beschreibung

Triaziflam is a herbicide used for the treatment of weeds . It is developed by the Idemitsu Kosan company .

Synthesis Analysis

This compound can be analyzed by a reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .

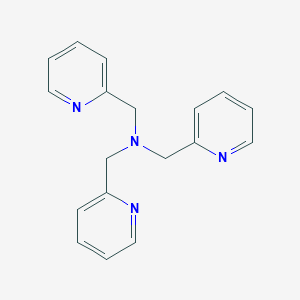

Molecular Structure Analysis

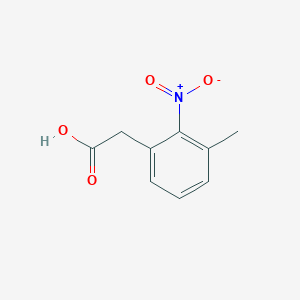

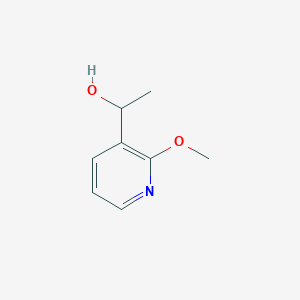

The molecular formula of this compound is C17H24FN5O . Its molecular weight is 333.4038 . The IUPAC name for this compound is (RS)-N-[2-(3,5-dimethylphenoxy)-1-methylethyl]-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine .

Chemical Reactions Analysis

This compound is extensively hepatic; hydroxylation via CYP3A4 (initial step in metabolism) with subsequent glucuronide conjugation to 6 metabolites .

Physical And Chemical Properties Analysis

This compound is a white crystalline substance with a density of 1.187g/cm3 . It has a boiling point of 540°C at 760mmHg and a flash point of 280.4°C .

Wissenschaftliche Forschungsanwendungen

Triaziflam: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Herbizid-Wirksamkeit in der Landwirtschaft: this compound wird als Vor- und Nach-Auflauf-Herbizid verwendet und ist besonders wirksam gegen breitblättrige und Grasunkräuter in Reisfeldern. Seine Anwendung stellt die Sicherheit der Kulturpflanzen sicher und erhöht die Erträge durch die Kontrolle der Unkrautpopulation .

Hemmung des Photosystem-II-Elektronentransports: Forschungsergebnisse haben gezeigt, dass this compound an mehreren Stellen in der Pflanze wirkt, einschließlich der Hemmung des Photosystem-II-Elektronentransports (PET), der für die Energieproduktion der Pflanze entscheidend ist. Diese Wirkung ähnelt der von Atrazin, einem bekannten Herbizid .

3. Mitotische Störung durch Hemmung der Mikrotubulusbildung Studien deuten darauf hin, dass this compound die Zellteilung in Pflanzen stören kann, indem es die Mikrotubulusbildung hemmt. Dies macht es zu einer wirksamen Substanz für die Untersuchung der Zellzyklusregulation und -entwicklung in der Pflanzenbiologie .

Hemmung der Cellulose-Synthese: Es wurde beobachtet, dass this compound die Cellulose-Synthese hemmt, die für die Bildung und Integrität der Pflanzenzellwand unerlässlich ist. Diese Eigenschaft wird in der Forschung genutzt, um die Biosynthese der Pflanzenzellwand und ihren Einfluss auf das Pflanzenwachstum zu verstehen .

Enantioselektive biologische Aktivität: Die Verbindung zeigt eine enantioselektive Aktivität, d. h. dass verschiedene Enantiomere von this compound unterschiedliche biologische Wirkungen haben können. Dieses Merkmal ist von Bedeutung für die Untersuchung chiraler Chemikalien in der Landwirtschaft und ihrer Auswirkungen auf die Umwelt .

Schicksal in der Umwelt und Ökotoxizitätsstudien: Das Umweltverhalten von this compound, einschließlich seines Abbaus, seiner Persistenz und seiner Bewegung in der Umwelt, wird untersucht, um seine Ökotoxizität und potenzielle Auswirkungen auf die menschliche Gesundheit zu beurteilen. Diese Studien sind entscheidend für die Zulassung durch Aufsichtsbehörden und die sicheren Verwendungshinweise .

Safety and Hazards

Wirkmechanismus

Triaziflam, also known as this compound [ISO], is a herbicide that has been used for the treatment of weeds . This article will cover the mechanism of action of this compound, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the cellulose synthases (CESAs) . These are enzymes that play a crucial role in the biosynthesis of cellulose, a homopolymer of many chains of β- (1,4)-linked glucose that laterally associate together into a cellulose microfibril . Cellulose provides mechanical support to growing plant cells and is a key component of the plant cell wall .

Mode of Action

This compound inhibits the activity of CESAs, thereby disrupting the process of cellulose biosynthesis . It is suggested that this compound and related diaminotriazines affect multiple sites of action which include photosystem II electron transport and cellulose biosynthesis .

Biochemical Pathways

The inhibition of CESAs by this compound affects the biosynthesis of cellulose, a critical biochemical pathway in plants. This disruption leads to a decrease in the production of cellulose microfibrils, which are essential for the structural integrity of the plant cell wall .

Result of Action

The inhibition of cellulose biosynthesis by this compound leads to significant molecular and cellular effects. It blocks cell division in plant tissues, leading to a condensed state of prometaphase in the chromosomes . This disruption of mitosis is accompanied by a loss of spindle and phragmoplast microtubule arrays . Additionally, there is a decline in cellulose deposition in cell walls .

Action Environment

The efficacy and stability of this compound, like other herbicides, can be influenced by various environmental factors. It’s important to note that the persistence and transport of herbicides in the environment can be influenced by factors such as soil type, rainfall, temperature, and pH .

Biochemische Analyse

Biochemical Properties

Triaziflam interacts with several enzymes and proteins within the cell. It is known to inhibit the process of cellulose biosynthesis, a crucial biochemical reaction in plants . This inhibition is achieved by affecting the activity of cellulose synthases (CESAs), which are the processive glycosyltransferases responsible for catalyzing the conversion of UDP-glucose to cellulose .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting cellulose biosynthesis, leading to changes in cell wall structure and composition . This disruption causes loss of directional cellular expansion, resulting in cells becoming radially swollen and growth organs becoming dwarfed .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and changes in gene expression. This compound exerts its effects at the molecular level by inhibiting the activity of cellulose synthase complex (CSC), a multi-protein complex responsible for cellulose synthesis . This inhibition disrupts the formation of cellulose microfibrils, leading to alterations in the cell wall structure .

Temporal Effects in Laboratory Settings

It is known that the compound has long-lasting action and is non-selective, acting at multiple sites on the weed

Metabolic Pathways

This compound is involved in the metabolic pathway of cellulose biosynthesis . It interacts with the enzyme cellulose synthase, which plays a crucial role in this pathway

Transport and Distribution

It is known that the compound affects the subcellular localization of fluorescently tagged proteins in Arabidopsis seedlings , suggesting that it may interact with certain transporters or binding proteins.

Subcellular Localization

This compound appears to affect the subcellular localization of certain proteins within the cell

Eigenschaften

IUPAC Name |

2-N-[1-(3,5-dimethylphenoxy)propan-2-yl]-6-(2-fluoropropan-2-yl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24FN5O/c1-10-6-11(2)8-13(7-10)24-9-12(3)20-16-22-14(17(4,5)18)21-15(19)23-16/h6-8,12H,9H2,1-5H3,(H3,19,20,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUFUITYPUYMIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(C)NC2=NC(=NC(=N2)N)C(C)(C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057956 | |

| Record name | Triaziflam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131475-57-5 | |

| Record name | Triaziflam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131475-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triaziflam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131475575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triaziflam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triazine-2,4-diamine, N2-[2-(3,5-dimethylphenoxy)-1-methylethyl]-6-(1-fluoro-1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAZIFLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YLQ9Y83PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Urea, [(3-chlorophenyl)phenylmethyl]-](/img/structure/B178830.png)

![(S)-tert-Butyl (5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B178833.png)

![2-(1H-Pyrazolo[3,4-b]pyrazin-1-yl)ethanol](/img/structure/B178848.png)